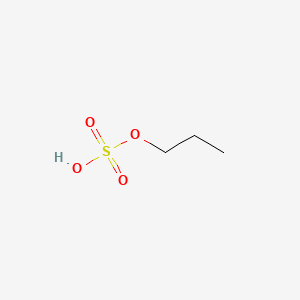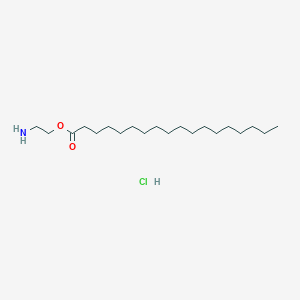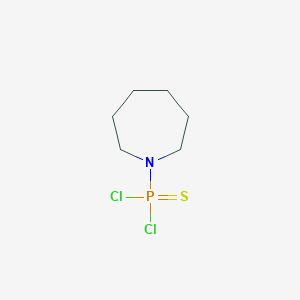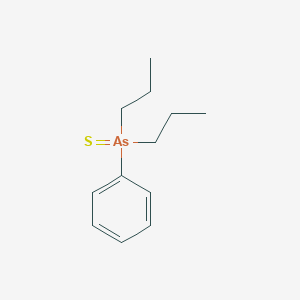![molecular formula C15H13NO4S B14718746 1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene CAS No. 21309-10-4](/img/structure/B14718746.png)
1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene is an organic compound with the molecular formula C15H13NO4S. This compound is characterized by the presence of a nitro group, a sulfonyl group, and a phenylcyclopropyl moiety attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene typically involves electrophilic aromatic substitution reactions. The nitro group can be introduced to the benzene ring through nitration, which involves the reaction of benzene with nitric acid in the presence of sulfuric acid as a catalyst . The sulfonyl group can be added via sulfonation, where benzene reacts with sulfur trioxide or chlorosulfonic acid . The phenylcyclopropyl moiety is introduced through a Friedel-Crafts alkylation reaction, using a cyclopropyl halide and a Lewis acid catalyst .
Análisis De Reacciones Químicas
1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene undergoes various chemical reactions, including:
Common reagents used in these reactions include nitric acid, sulfuric acid, sulfur trioxide, chlorosulfonic acid, hydrogen gas, and various metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro and sulfonyl groups influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack . The compound’s effects are mediated by its ability to form stable intermediates and transition states during chemical reactions .
Comparación Con Compuestos Similares
Similar compounds to 1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene include other nitrobenzene derivatives and sulfonyl-substituted benzenes . These compounds share similar chemical properties but differ in their specific functional groups and substituents. The unique combination of a nitro group, sulfonyl group, and phenylcyclopropyl moiety in this compound distinguishes it from other related compounds .
Similar Compounds
- Nitrobenzene
- 2-Nitrotoluene
- 4-Nitrobenzenesulfonic acid
- 2-Phenylcyclopropylamine
Propiedades
Número CAS |
21309-10-4 |
|---|---|
Fórmula molecular |
C15H13NO4S |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
1-nitro-2-(2-phenylcyclopropyl)sulfonylbenzene |
InChI |
InChI=1S/C15H13NO4S/c17-16(18)13-8-4-5-9-14(13)21(19,20)15-10-12(15)11-6-2-1-3-7-11/h1-9,12,15H,10H2 |
Clave InChI |
GYIBXWKIOAIMNE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)






![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)


